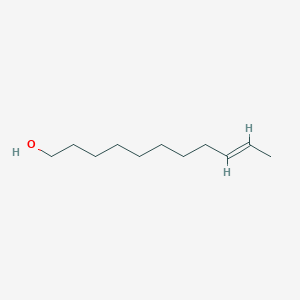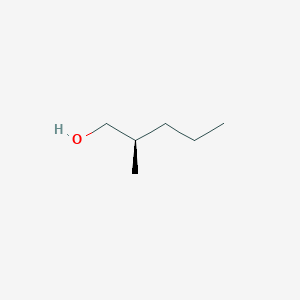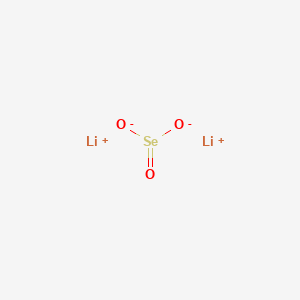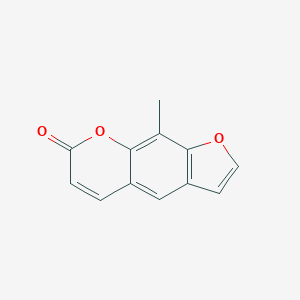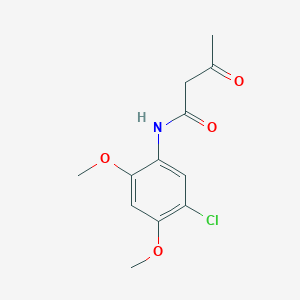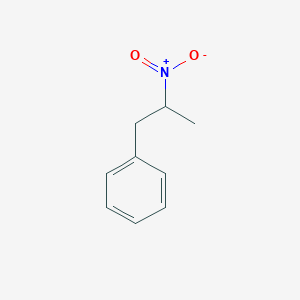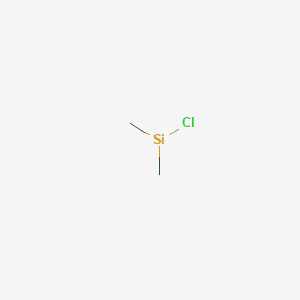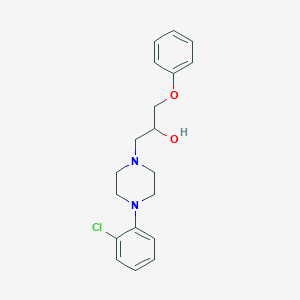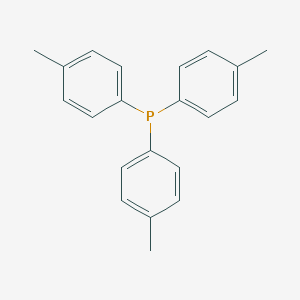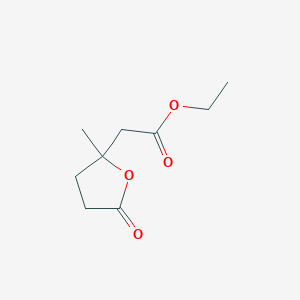
Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate, also known as ethyl levulinate, is a versatile chemical compound that has gained significant attention in recent years due to its potential applications in various fields. Ethyl levulinate is a colorless liquid that is soluble in water, ethanol, and ether. It has a fruity odor and is used as a flavoring agent in the food industry. Ethyl levulinate is also used as a solvent, a fuel additive, and a starting material for the synthesis of various chemicals.
作用机制
The mechanism of action of Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate levulinate is not fully understood, but it is believed to involve the interaction of the compound with various biological molecules, such as enzymes, receptors, and transporters. Ethyl levulinate can form hydrogen bonds and hydrophobic interactions with these molecules, which can affect their activity and function. Ethyl levulinate can also affect the physicochemical properties of biological membranes, such as fluidity and permeability, which can affect the transport of molecules across the membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound levulinate depend on the dose, route of administration, and target tissue or organ. Ethyl levulinate has been shown to have antioxidant, anti-inflammatory, and analgesic properties in various in vitro and in vivo models. Ethyl levulinate can also affect the metabolism of various drugs and xenobiotics by inducing or inhibiting the activity of drug-metabolizing enzymes. Ethyl levulinate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate levulinate in lab experiments is its versatility and availability. Ethyl levulinate can be easily synthesized from renewable sources and can be used as a starting material for the synthesis of various chemicals. Ethyl levulinate is also relatively non-toxic and has low environmental impact. However, one of the limitations of using this compound levulinate in lab experiments is its low solubility in water, which can limit its use in aqueous systems. Ethyl levulinate can also be sensitive to oxidation and degradation under certain conditions, which can affect its stability and reproducibility.
未来方向
There are many potential future directions for the research and development of Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate levulinate. One of the directions is the optimization of the synthesis method to improve the yield and selectivity of the reaction. Another direction is the development of new applications for this compound levulinate in various fields, such as energy storage, cosmetics, and agriculture. The use of this compound levulinate as a drug delivery system is also an area of active research, as it can improve the solubility and bioavailability of various drugs. The development of new derivatives and analogs of this compound levulinate with enhanced properties and activities is also a promising direction for future research.
合成方法
Ethyl levulinate can be synthesized by the esterification of levulinic acid with ethanol in the presence of a catalyst. Levulinic acid is a biomass-derived platform chemical that can be obtained from various renewable sources, such as lignocellulosic biomass, waste streams, and carbohydrates. The esterification reaction can be catalyzed by different types of acids, such as sulfuric acid, p-toluenesulfonic acid, and Lewis acids. The reaction conditions, such as temperature, pressure, and reaction time, can also affect the yield and selectivity of the reaction.
科学研究应用
Ethyl levulinate has been extensively studied for its potential applications in various fields, such as biofuels, polymers, surfactants, and pharmaceuticals. Ethyl levulinate can be used as a biofuel additive to improve the properties of biodiesel, such as cold flow, oxidative stability, and lubricity. Ethyl levulinate can also be used as a monomer or a co-monomer to synthesize various polymers, such as polyesters, polyamides, and polyurethanes. Ethyl levulinate can also be used as a surfactant or an emulsifier to stabilize oil-water emulsions. In the pharmaceutical field, Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate levulinate has been studied as a potential drug delivery system, as it can form stable complexes with various drugs and improve their solubility and bioavailability.
属性
CAS 编号 |
16807-50-4 |
|---|---|
分子式 |
C9H14O4 |
分子量 |
186.2 g/mol |
IUPAC 名称 |
ethyl 2-(2-methyl-5-oxooxolan-2-yl)acetate |
InChI |
InChI=1S/C9H14O4/c1-3-12-8(11)6-9(2)5-4-7(10)13-9/h3-6H2,1-2H3 |
InChI 键 |
XPHDAEADNYTVAU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1(CCC(=O)O1)C |
规范 SMILES |
CCOC(=O)CC1(CCC(=O)O1)C |
其他 CAS 编号 |
16807-50-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



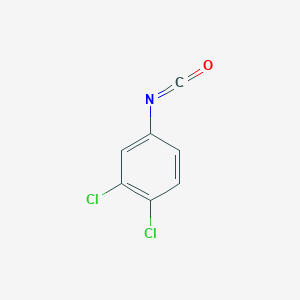
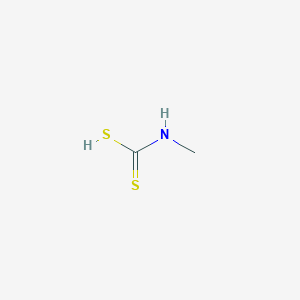
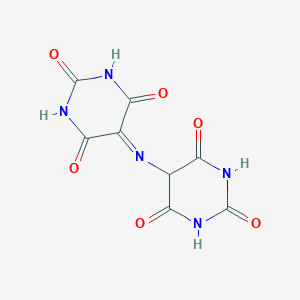
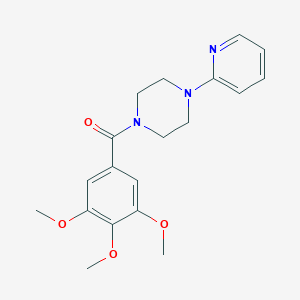
![Spiro[5.6]dodecane](/img/structure/B94616.png)
